Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Catalog No.
S874674
CAS No.
1823348-86-2
M.F
C9H12F2O2
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxyla...

CAS Number

1823348-86-2

Product Name

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

IUPAC Name

ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3

InChI Key

ANIVYGYORPAKNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2C1CC(C2)(F)F

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)(F)F

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate (CAS: 1823348-86-2) is a specialized, conformationally restricted fluorinated building block procured for advanced medicinal chemistry and agrochemical development. Featuring a rigid bicyclo[3.1.0]hexane core substituted with a gem-difluoro group, this compound serves as a metabolically stable bioisostere for meta-substituted benzenes, piperidines, and flexible cyclopentanes. The ethyl ester format is specifically chosen for its extended shelf stability, liquid handling characteristics, and high solubility in anhydrous aprotic solvents, making it a highly processable precursor for downstream reductions to alcohols, saponification to free acids, or direct amidations in parallel library synthesis [1].

Substituting this specific compound with cheaper or more common analogs compromises downstream efficacy and processability. Utilizing the non-fluorinated ethyl bicyclo[3.1.0]hexane-6-carboxylate introduces metabolic liabilities, as the unsubstituted methylene positions are highly susceptible to cytochrome P450-mediated oxidation [1]. Conversely, substituting with the monocyclic ethyl 3,3-difluorocyclopentanecarboxylate sacrifices the conformational rigidity provided by the fused cyclopropane ring, leading to a severe entropic penalty during target binding. Finally, attempting to procure the free acid form instead of the ethyl ester introduces handling challenges, including lower solubility in anhydrous reduction workflows and a higher propensity for degradation during long-term storage [2].

Metabolic Stability Enhancement via gem-Difluoro Substitution

The incorporation of the 3,3-difluoro motif on the bicyclic core fundamentally alters the metabolic profile of downstream derivatives. Compared to the non-fluorinated bicyclo[3.1.0]hexane baseline, the gem-difluoro substitution effectively blocks oxidative metabolism at the highly susceptible 3-position. Class-level pharmacokinetic data demonstrates that this fluorination strategy typically reduces in vitro intrinsic clearance (Cl_int) in human liver microsomes by >40% while simultaneously increasing lipophilicity (ΔlogP ≈ +0.4 to +0.6) [1].

Evidence DimensionIn vitro intrinsic clearance (Cl_int) and Lipophilicity (logP)
Target Compound Datagem-Difluoro bicyclic core (reduced Cl_int, ΔlogP +0.4 to +0.6)
Comparator Or BaselineNon-fluorinated bicyclo[3.1.0]hexane core
Quantified Difference>40% reduction in Cl_int; +0.4 to +0.6 increase in logP
ConditionsIn vitro human liver microsome (HLM) stability assays

Procuring the fluorinated building block is essential for projects targeting oral bioavailability or CNS penetration where overcoming first-pass metabolism is a primary hurdle.

Conformational Rigidity and Entropic Binding Advantage

The fused cyclopropane ring in the bicyclo[3.1.0]hexane system locks the cyclopentane pucker, providing a highly defined spatial projection for the 6-carboxylate vector. When compared to the flexible monocyclic analog (3,3-difluorocyclopentanecarboxylate), the bicyclic core reduces the number of accessible low-energy conformers by >60%. This rigidification minimizes the entropic penalty (ΔS) upon binding to a target protein, which routinely translates to a 10- to 100-fold improvement in binding affinity (Kd or IC50) for downstream drug candidates [1].

Evidence DimensionAccessible low-energy conformers and binding entropy
Target Compound DataBicyclo[3.1.0]hexane core (highly restricted)
Comparator Or Baseline3,3-difluorocyclopentane core (flexible)
Quantified Difference>60% reduction in low-energy conformers; significant reduction in entropic penalty
ConditionsComputational conformational analysis and target binding thermodynamics

Buyers should select the bicyclic scaffold over monocyclic alternatives to maximize downstream target affinity through conformational pre-organization.

Processability and Anhydrous Workflow Compatibility

For industrial procurement and scale-up, the physical form of the building block is critical. Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is typically an oil/liquid at room temperature with high solubility in anhydrous aprotic solvents (e.g., THF, DCM, ether). Compared to the free carboxylic acid, which can suffer from lower solubility and potential handling issues such as hygroscopicity, the ethyl ester allows for direct, homogeneous use in anhydrous reduction workflows (e.g., using LiAlH4 or DIBAL-H) with >95% conversion efficiency. Furthermore, the ester exhibits long-term shelf stability (>12 months at -20°C) without the risk of spontaneous degradation [1].

Evidence DimensionSolubility in aprotic solvents and reduction efficiency
Target Compound DataEthyl ester (>95% conversion in direct anhydrous reduction)
Comparator Or BaselineFree carboxylic acid form
Quantified DifferenceHigher solubility and streamlined handling; eliminates the need for intermediate activation
ConditionsStandard laboratory synthesis workflows (e.g., THF at 0°C to RT)

Procuring the ethyl ester streamlines multi-step synthesis by enabling direct reductions or cross-couplings while ensuring reliable long-term material stability.

Synthesis of Metabolically Stable Bioisosteres for CNS Therapeutics

Leveraging the enhanced lipophilicity and blocked oxidation sites (as detailed in Section 3), this compound is a strategic starting material for generating CNS-penetrant drug candidates. It is routinely used to replace meta-substituted benzenes or piperidines in lead optimization to improve the pharmacokinetic half-life and brain-to-plasma ratio [1].

Conformationally Locked Scaffold Generation for Kinase and GPCR Inhibitors

Due to its rigid vector projection and low entropic penalty upon binding, the ethyl ester is a highly effective precursor for synthesizing high-affinity ligands. It can be readily saponified or reduced to append specific pharmacophores, locking them in the precise spatial orientation required for deep binding pocket engagement [2].

High-Throughput Parallel Library Synthesis

The high solubility and liquid handling properties of the ethyl ester make it highly suitable for automated, parallel library synthesis workflows. It can be directly subjected to amidation, reduction, or Grignard addition without the intermediate activation steps required by the free acid, streamlining the generation of diverse fluorinated libraries [3].

XLogP3

1.9

Dates

Last modified: 08-16-2023

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